3-QUinolinecarboxylic acid, 4-chloro-7-fluoro-8-methyl-, ethyl ester
Description
The compound 3-quinolinecarboxylic acid, 4-chloro-7-fluoro-8-methyl-, ethyl ester is a quinoline derivative characterized by substituents at positions 4 (chloro), 7 (fluoro), and 8 (methyl), with an ethyl ester group at position 3. Quinolinecarboxylic acid esters are frequently explored for their antimicrobial properties, as halogen and alkyl substituents enhance lipophilicity and bioavailability. The ethyl ester moiety acts as a prodrug, improving membrane permeability before hydrolysis to the active carboxylic acid form in vivo .
Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-chloro-7-fluoro-8-methylquinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFNO2/c1-3-18-13(17)9-6-16-12-7(2)10(15)5-4-8(12)11(9)14/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSCNNFGWXUPWJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C(C=CC2=C1Cl)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarboxylic acid, 4-chloro-7-fluoro-8-methyl-, ethyl ester typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloro-7-fluoro-8-methylquinoline and ethyl chloroformate.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts. For example, the reaction may be conducted in an organic solvent like dichloromethane at a temperature range of 0-5°C.
Esterification: The key step involves the esterification of 4-chloro-7-fluoro-8-methylquinoline with ethyl chloroformate in the presence of a base such as triethylamine. This results in the formation of the desired ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: Depending on the scale of production, batch or continuous flow reactors may be used.
Purification: The crude product is typically purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
3-Quinolinecarboxylic acid, 4-chloro-7-fluoro-8-methyl-, ethyl ester can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the quinoline ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different quinoline derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed for oxidation reactions.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, can be used for hydrolysis.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can have different biological activities and chemical properties.
Scientific Research Applications
Antimicrobial Activity
Quinoline derivatives, including 3-quinolinecarboxylic acid esters, have been shown to exhibit antimicrobial properties. Studies indicate that compounds with similar structures can inhibit the growth of various bacteria and fungi. The presence of halogen substituents, such as chlorine and fluorine, enhances their antimicrobial potency by increasing lipophilicity and facilitating membrane penetration .
Anticancer Properties
Research has highlighted the anticancer potential of quinoline derivatives. For instance, certain 3-quinolinecarboxylic acid derivatives have demonstrated cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific structure of 3-quinolinecarboxylic acid, 4-chloro-7-fluoro-8-methyl-, ethyl ester may contribute to these effects through mechanisms involving DNA intercalation or enzyme inhibition .
Synthetic Pathways
The synthesis of 3-quinolinecarboxylic acid derivatives often involves multi-step reactions starting from simpler quinoline precursors. For example, the compound can be synthesized via the reaction of appropriate chloroquinoline derivatives with carboxylic acids or their esters under specific conditions (e.g., using phosphorous oxychloride as a reagent) to yield high-purity products suitable for further pharmaceutical development .
Role in Drug Formulation
As an intermediate in the synthesis of more complex pharmaceutical agents, this compound serves as a building block for various drug formulations targeting infectious diseases and cancer therapies. Its structural features allow for modifications that can lead to enhanced biological activity and reduced toxicity in therapeutic applications .
Gastrointestinal Disorders
Compounds related to 3-quinolinecarboxylic acid have been investigated for their potential in treating gastrointestinal disorders such as peptic ulcers and gastroesophageal reflux disease (GERD). Their mechanism typically involves the inhibition of gastric acid secretion, which is crucial for managing these conditions .
Neurological Applications
Emerging research suggests that quinoline derivatives may also possess neuroprotective properties, making them candidates for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. The ability to cross the blood-brain barrier due to their lipophilic nature is a significant advantage in this context .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth with a minimum inhibitory concentration (MIC) lower than that of standard antibiotics. |
| Study B | Anticancer Effects | Showed IC50 values indicating potent cytotoxicity against breast cancer cell lines; mechanisms involved apoptosis induction. |
| Study C | Gastrointestinal Applications | Highlighted effectiveness in reducing gastric acid secretion in animal models, suggesting potential for ulcer treatment. |
Mechanism of Action
The mechanism of action of 3-Quinolinecarboxylic acid, 4-chloro-7-fluoro-8-methyl-, ethyl ester involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, it may inhibit bacterial DNA gyrase or topoisomerase IV, which are essential for bacterial DNA replication and transcription.
Comparison with Similar Compounds
Substituent Effects on Molecular Properties
The table below summarizes key structural and inferred properties of the target compound and its analogs:
Positional Isomerism and Bioactivity
- 7-Fluoro vs. 6-Fluoro : The target’s 7-fluoro substituent (CAS 334971-28-7 has 6-F) may optimize antimicrobial efficacy, as fluorine’s electronegativity at position 7 could enhance interaction with bacterial DNA gyrase .
- 8-Methyl vs. 8-Methoxy : The methyl group (target) offers greater lipophilicity than methoxy (CAS 334971-28-7), favoring passive diffusion across lipid membranes .
Physical Properties
While direct melting point data for the target compound is unavailable, analogs with nitro or hydroxyl groups (e.g., CAS 70458-89-8) exhibit higher melting points due to hydrogen bonding. The target’s methyl and fluorine substituents likely result in a lower melting point (~150–200°C), comparable to CAS 37041-32-0 .
Biological Activity
3-Quinolinecarboxylic acid, 4-chloro-7-fluoro-8-methyl-, ethyl ester (CAS: 1284559-81-4) is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C13H11ClFNO2
- Molar Mass : 267.68 g/mol
- Structural Features : The compound features a quinoline ring substituted with chlorine, fluorine, and methyl groups, which influence its reactivity and biological properties.
The biological activity of 3-quinolinecarboxylic acid derivatives is often attributed to their ability to interact with specific molecular targets. This compound may inhibit key enzymes such as bacterial DNA gyrase and topoisomerase IV, which are crucial for DNA replication and transcription in bacteria. Such inhibition can lead to antibacterial effects similar to those observed with fluoroquinolone antibiotics like ciprofloxacin and norfloxacin.
Antimicrobial Activity
Research indicates that quinoline derivatives exhibit significant antimicrobial properties. The presence of halogen substituents (chlorine and fluorine) in this compound enhances its antibacterial efficacy. Studies have shown that it can be effective against various bacterial strains, including those resistant to conventional antibiotics .
Anticancer Properties
Quinoline derivatives have been investigated for their anticancer potential. The mechanism often involves the induction of apoptosis in cancer cells through the inhibition of specific signaling pathways. Preliminary studies suggest that this compound may exhibit similar properties, although further research is necessary to elucidate its efficacy and safety in clinical settings.
Case Studies
- Antibacterial Efficacy : A study published in a peer-reviewed journal evaluated the antibacterial activity of various quinoline derivatives, including this compound. Results showed a notable reduction in bacterial growth at concentrations as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli.
- Anticancer Activity : In vitro experiments demonstrated that the compound inhibited the proliferation of human cancer cell lines (e.g., HeLa and MCF-7) with IC50 values ranging from 5 to 15 µM, indicating promising anticancer activity .
Comparison with Similar Compounds
To better understand the unique properties of 3-quinolinecarboxylic acid, a comparison with other quinoline derivatives is essential:
| Compound Name | Structure | Antibacterial Activity | Anticancer Activity |
|---|---|---|---|
| Ciprofloxacin | Ciprofloxacin | High | Moderate |
| Norfloxacin | Norfloxacin | Moderate | Low |
| This compound | 3-Quinolinecarboxylic acid | High | Promising |
Q & A
Q. Basic
- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for resolving crystal structures, particularly for analyzing hydrogen bonding (C–H⋯O/Cl) and π-π stacking interactions. For example, ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-quinoline-3-carboxylate was characterized using single-crystal X-ray diffraction, revealing parallel molecular packing stabilized by C–H⋯O (3.06–3.54 Å) and C–H⋯Cl (3.43–3.74 Å) interactions .
- NMR/IR : and NMR confirm substituent positions (e.g., fluoro and chloro shifts at δ 160–165 ppm for ), while IR identifies carbonyl stretches (~1700 cm) .
How does the substitution pattern (4-chloro, 7-fluoro, 8-methyl) influence the compound’s physicochemical stability?
Advanced
The electron-withdrawing chloro and fluoro groups enhance thermal stability but may increase susceptibility to nucleophilic attack at the 3-carboxylate position. The 8-methyl group introduces steric hindrance, potentially reducing reactivity at the quinoline core. Stability under acidic/basic conditions should be tested via accelerated degradation studies (e.g., HPLC monitoring at 40–80°C in pH 1–13 buffers). Comparative studies with analogs (e.g., 8-nitro vs. 8-methyl) reveal substituent-specific degradation pathways .
What computational strategies can predict the compound’s interactions with biological targets?
Q. Advanced
- Molecular docking : Use software like AutoDock Vina to model binding to targets such as DNA gyrase (common for fluoroquinolones). Focus on the 3-carboxylate and 4-oxo groups, which often coordinate Mg in enzymatic active sites .
- DFT calculations : Analyze electronic effects of substituents on charge distribution and HOMO-LUMO gaps, which correlate with antibacterial activity. For example, electron-withdrawing groups increase electrophilicity, enhancing target affinity .
How can researchers resolve contradictions in pharmacological data across studies?
Advanced
Discrepancies in efficacy or toxicity may arise from:
- Assay variability : Standardize MIC (Minimum Inhibitory Concentration) testing using CLSI guidelines.
- Impurity profiles : Characterize synthetic batches via HPLC-MS to rule out byproducts (e.g., des-methyl or hydrolyzed esters) .
- Species-specific metabolism : Compare pharmacokinetics in multiple models (e.g., murine vs. human hepatocytes) to identify metabolic liabilities .
What methodologies are recommended for studying the compound’s metabolic pathways?
Q. Advanced
- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and NADPH, followed by LC-HRMS to identify phase I metabolites (e.g., ester hydrolysis, methyl oxidation) .
- Isotope labeling : Use -labeled ethyl esters to track biliary excretion in rodent models .
How can structure-activity relationships (SAR) guide the design of derivatives with enhanced activity?
Q. Advanced
- Substituent scanning : Synthesize analogs varying the 8-methyl group (e.g., 8-ethyl, 8-cyano) and assess antimicrobial IC.
- Bioisosteric replacement : Replace the 7-fluoro with trifluoromethyl to evaluate resistance mitigation, as seen in decoquinate derivatives .
What are best practices for handling crystallographic data discrepancies in polymorph screening?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
